Product packaging for Garsorasib(Cat. No.:CAS No. 2559761-14-5)

Garsorasib

Katalognummer: B12417717
CAS-Nummer: 2559761-14-5
Molekulargewicht: 598.6 g/mol
InChI-Schlüssel: DKFRWZJCNPETGI-SJORKVTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Garsorasib (also known as D-1553 or AnFangning®) is an orally bioavailable, potent, and selective small-molecule inhibitor targeting the oncogenic KRAS G12C mutation, with an IC 50 of 10 nM . This mutation is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) . This compound acts by covalently and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein in its inactive GDP-bound conformation. This binding selectively traps the oncoprotein in its inactive state, thereby inhibiting downstream signaling through the MAPK pathway and leading to suppressed tumor cell proliferation and survival . The compound is designed not to bind to wild-type KRAS, providing a selective approach for targeting mutated cells . Clinical evidence underscores the research value of this compound. A Phase II trial demonstrated its anti-tumor activity in heavily pretreated patients with KRAS G12C -mutated colorectal cancer. As a monotherapy, it achieved an objective response rate (ORR) of 19.2% and a disease control rate (DCR) of 92.3%. When used in combination with the EGFR antibody cetuximab, the efficacy was enhanced, showing an ORR of 45.2% and a median progression-free survival (PFS) of 7.5 months . In a separate Phase II study focused on NSCLC, this compound monotherapy showed an ORR of 52.0% and a median PFS of 9.1 months . These data highlight its significant research potential both as a single agent and in combination therapy strategies to overcome common resistance mechanisms. This compound (CAS# 2559761-14-5) has the molecular formula C 32 H 32 F 2 N 8 O 2 and a molecular weight of 598.65 g/mol . It is supplied as a solid and should be stored sealed at 4°C. This product is intended For Research Use Only and is not approved for human consumption, diagnosis, or therapeutic use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H32F2N8O2 B12417717 Garsorasib CAS No. 2559761-14-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

2559761-14-5

Molekularformel

C32H32F2N8O2

Molekulargewicht

598.6 g/mol

IUPAC-Name

7-(2-amino-6-fluorophenyl)-1-(4,6-dicyclopropylpyrimidin-5-yl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoropyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C32H32F2N8O2/c1-4-24(43)40-13-17(3)41(14-16(40)2)30-20-12-22(34)28(25-21(33)6-5-7-23(25)35)38-31(20)42(32(44)39-30)29-26(18-8-9-18)36-15-37-27(29)19-10-11-19/h4-7,12,15-19H,1,8-11,13-14,35H2,2-3H3/t16-,17+/m1/s1

InChI-Schlüssel

DKFRWZJCNPETGI-SJORKVTESA-N

Isomerische SMILES

C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7

Kanonische SMILES

CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7

Herkunft des Produkts

United States

Molecular Mechanism of Action of Garsorasib

Selective and Covalent Binding to KRAS G12C Mutant Protein

Garsorasib is designed to specifically interact with the mutated form of the KRAS protein, particularly the G12C variant. medkoo.comguidetomalariapharmacology.orgnih.govfrontiersin.org This selectivity is crucial to avoid affecting wild-type KRAS, which is essential for normal cellular function. guidetomalariapharmacology.orgfrontiersin.org The binding of this compound to KRAS G12C is characterized by its covalent nature. guidetomalariapharmacology.orgresearchgate.nettandfonline.comnih.gov

Irreversible Binding to the Cysteine 12 Residue

A key aspect of this compound's mechanism is its irreversible binding to the cysteine residue at position 12 of the KRAS G12C mutant protein. nih.govpatsnap.comtandfonline.comnih.gov This cysteine is present only in the mutant form, a result of the glycine-to-cysteine substitution at codon 12. patsnap.commdpi.comnih.govnih.gov This unique feature provides a specific target for covalent inhibitors like this compound, allowing them to differentiate between mutant and wild-type KRAS. patsnap.com The covalent bond formed essentially locks the protein in a specific conformation. tandfonline.comnih.govfrontiersin.org

Trapping of KRAS G12C in its Inactive GDP-bound Conformation

This compound selectively binds to and stabilizes the GDP-bound, inactive conformation of the KRAS G12C protein. medkoo.comguidetomalariapharmacology.orgpatsnap.commdpi.comfrontiersin.orgtandfonline.comnih.govfrontiersin.orgyuntsg.comaacrjournals.org Under normal conditions, KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. patsnap.commdpi.comnih.gov The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to a persistently active, GTP-bound state that drives oncogenic signaling. patsnap.commdpi.com By binding to the GDP-bound form, this compound prevents the exchange of GDP for GTP, thereby trapping KRAS G12C in its inactive state and blocking the activation of downstream pathways. patsnap.commdpi.comtandfonline.comfrontiersin.org This trapping mechanism is facilitated by the inhibitor binding to an allosteric pocket, often referred to as the switch-II pocket, which is accessible in the GDP-bound state of KRAS G12C. patsnap.commdpi.comfrontiersin.orgtandfonline.comnih.govnih.govfrontiersin.orgyuntsg.comnih.gov

Downstream Signaling Pathway Disruption

By trapping KRAS G12C in its inactive state, this compound effectively disrupts the downstream signaling pathways that are constitutively activated by the mutant protein. medkoo.compatsnap.compatsnap.comfrontiersin.org The primary pathways affected include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for cell proliferation, survival, and growth. medkoo.compatsnap.commdpi.comfrontiersin.orgnih.govnih.govbiorxiv.org

Inhibition of ERK Phosphorylation

One of the key downstream effects of this compound is the inhibition of ERK phosphorylation. medkoo.comfrontiersin.orgresearchgate.netnih.gov The RAF-MEK-ERK pathway is a major signaling cascade activated by active KRAS. patsnap.commdpi.comnih.govbiorxiv.org By preventing KRAS G12C from entering its active GTP-bound state, this compound blocks the activation of RAF, which in turn inhibits the phosphorylation and activation of MEK and subsequently ERK. patsnap.commdpi.comnih.govbiorxiv.org Inhibition of ERK phosphorylation serves as a marker of reduced MAPK pathway activity. Studies have demonstrated that this compound selectively inhibits ERK phosphorylation in KRAS G12C mutant cell lines. medkoo.comresearchgate.netnih.gov

Impact on RAF-MEK-ERK Cascade and PI3K-AKT-mTOR Pathways

The oncogenic KRASG12C mutation constitutively activates several downstream signaling pathways, most notably the RAF-MEK-ERK (also known as the MAPK pathway) and the PI3K-AKT-mTOR pathways mdpi.commdpi.comnih.govoncotarget.comresearchgate.net. These cascades play critical roles in regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers mdpi.comnih.gov.

As a selective inhibitor of KRAS G12C, this compound disrupts the aberrant signaling originating from the mutated KRAS protein nih.gov. By preventing the constitutive activation of KRAS G12C, this compound effectively inhibits the downstream activation of the RAF-MEK-ERK cascade mdpi.comfrontiersin.orgnih.gov. This pathway, involving a series of kinases (RAF phosphorylates MEK, which phosphorylates ERK), is a key mediator of KRAS-driven cell proliferation and survival signals mdpi.comnih.gov. Inhibition of KRAS G12C by this compound attenuates the signals transmitted through this cascade.

Similarly, the PI3K-AKT-mTOR pathway is another major effector pathway downstream of activated KRAS mdpi.comnih.govoncotarget.com. This pathway is involved in regulating cell growth, metabolism, and survival nih.gov. While direct studies specifically detailing this compound's impact on the PI3K-AKT-mTOR pathway were not extensively available in the search results, the established role of activated KRAS in stimulating this cascade suggests that this compound's inhibition of KRAS G12C would consequently lead to a reduction in the aberrant activation of the PI3K-AKT-mTOR pathway driven by the mutation. Targeting KRAS G12C is understood to inhibit KRAS G12C mutant-dependent signaling, which includes inputs into both the RAF-MEK-ERK and PI3K-AKT-mTOR pathways nih.govmdpi.comnih.govoncotarget.com.

Cellular and Biological Consequences of this compound Binding

The targeted inhibition of oncogenic KRASG12C signaling by this compound leads to significant cellular and biological consequences within cancer cells and their surrounding environment.

Cellular and Biological Consequences of this compound Binding

Induction of Programmed Cell Death (Apoptosis) in Cancer Cells

A primary consequence of this compound's mechanism of action is the induction of programmed cell death, or apoptosis, in cancer cells harboring the KRAS G12C mutation patsnap.com. By blocking the constitutively active KRAS G12C and subsequently disrupting the downstream survival signals transmitted through pathways like RAF-MEK-ERK and potentially PI3K-AKT-mTOR, this compound removes the pro-survival stimuli that cancer cells rely on. This loss of essential signaling cues triggers the apoptotic machinery within the cells, leading to their programmed demise patsnap.com. The induction of apoptosis is a critical mechanism by which this compound exerts its anti-tumor effect, contributing to the reduction of tumor growth and spread patsnap.com.

Modulation of the Tumor Microenvironment

Beyond its direct effects on cancer cells, this compound has also been found to modulate the tumor microenvironment patsnap.com. The tumor microenvironment consists of various cell types, including immune cells, stromal cells, and blood vessels, which can significantly influence tumor growth, progression, and response to therapy. An immunosuppressive tumor microenvironment can hinder the body's ability to fight cancer frontiersin.org.

Preclinical Efficacy and Pharmacodynamics of Garsorasib

In Vitro Cellular Activity Studies

In vitro studies are crucial for understanding the direct effects of garsorasib on cancer cells harboring the KRAS G12C mutation, assessing its potency, selectivity, and activity across different cancer types.

Potency and Selectivity in KRAS G12C-Mutant Cancer Cell Lines

This compound has shown potent and selective activity against cancer cell lines expressing the mutated GDP-bound KRAS G12C protein. It specifically inhibits cell viability in multiple KRAS G12C cell lines. frontiersin.orgresearchgate.netmedkoo.com Studies have demonstrated that this compound is inactive against KRAS wild-type and KRAS G12D cell lines, highlighting its selectivity for the G12C mutation. frontiersin.org This selective binding to the cysteine residue at position 12, which is unique to the G12C mutant, is key to its targeted mechanism. nih.govpatsnap.com this compound has been shown to selectively inhibit the phosphorylation of ERK (extracellular signal-regulated kinase), a key component of the downstream signaling pathway activated by mutated KRAS in NCI-H358 cells, a human NSCLC cell line harboring the KRAS G12C mutation. frontiersin.orgresearchgate.netmedkoo.com

Comprehensive Activity Evaluation Across Diverse Cancer Cell Lines (e.g., Lung, Pancreatic, Colorectal Cancers)

The anti-tumor activity of this compound has been evaluated across a panel of cancer cell lines representing various tumor types where the KRAS G12C mutation is prevalent, including lung, pancreatic, and colorectal cancers. researchgate.net These studies confirm that this compound is active specifically in cancer cells with the KRAS G12C mutation. researchgate.net

Comparative Analysis of In Vitro Potency with Other KRAS G12C Inhibitors

Comparative in vitro studies have evaluated the potency of this compound relative to other KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib. Some studies suggest that the potency of this compound in selectively inhibiting cell viability in multiple KRAS G12C cell lines was slightly superior to that of sotorasib and adagrasib. researchgate.netmedkoo.com Other research indicates that newer inhibitors like divarasib (B10829276) may offer increased potency and selectivity compared to sotorasib and adagrasib. nih.govnih.gov While direct comparative IC50 data for this compound against a broad panel alongside sotorasib and adagrasib in the provided sources are limited, the findings suggest this compound demonstrates comparable or potentially improved in vitro potency against KRAS G12C-mutant cell lines. researchgate.netmedkoo.com

In Vivo Anti-Tumor Efficacy in Animal Models

In vivo studies using animal models, particularly xenograft and patient-derived xenograft models, are essential for evaluating the anti-tumor efficacy of this compound in a more complex biological setting.

Strong Tumor Growth Inhibition in Nude Mouse Xenograft Tumor Models

This compound has demonstrated strong tumor growth inhibition in nude mouse xenograft tumor models. onclive.comresearchgate.netmedkoo.com In these models, which involve implanting human cancer cells into immunocompromised mice, oral administration of this compound has shown partial or complete tumor regression. medkoo.comresearchgate.net Strong specific inhibition of KRAS G12C was demonstrated in nude mouse xenograft tumor models. frontiersin.org Studies using NCI-H358 (lung cancer), MIA PaCa-2 (pancreatic cancer), SW837 (colorectal cancer), and NCI-H2122 (lung cancer) KRAS G12C-mutated xenografts have shown potent inhibition of tumor growth with this compound treatment. researchgate.net

Here is an interactive table summarizing representative in vivo tumor growth inhibition data from nude mouse xenograft models:

Xenograft Model (Cancer Type)KRAS G12C MutationTreatmentTumor Growth Inhibition (TGI) / OutcomeSource
NCI-H358 (Lung)G12CThis compoundPotent Inhibition / Regression observed medkoo.comresearchgate.net
MIA PaCa-2 (Pancreatic)G12CThis compoundPotent Inhibition / Regression observed medkoo.comresearchgate.net
SW837 (Colorectal)G12CThis compoundPotent Inhibition / Regression observed medkoo.comresearchgate.net
NCI-H2122 (Lung)G12CThis compoundPotent Inhibition / Regression observed researchgate.net

Combination treatment of this compound with other agents, such as chemotherapy, MEK inhibitors, or SHP2 inhibitors, has shown stronger potency on tumor growth inhibition or regression compared to this compound alone in cell line-derived xenograft models. medkoo.comresearchgate.net

Efficacy Demonstrations in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve implanting tumor tissue directly from patients into mice, are considered more representative of human cancers. invivotek.com this compound has demonstrated potent anti-tumor activity in a broad spectrum of patient-derived xenograft tumor models with the KRAS G12C mutation. researchgate.netlarvol.com In lung cancer PDX models, this compound exhibited tumor growth inhibition (TGI) ranging from 43.6% to 124.3%, with 4 out of 8 models showing tumor regression. researchgate.net In colorectal cancer PDX models, the range of TGI was from 60.9% to 105.7%, with 3 out of 9 models showing regression. researchgate.net These observations from PDX models support the potential for this compound as a therapeutic agent in patients with KRAS G12C-mutated tumors and highlight the potential benefit of combination treatments. researchgate.netlarvol.com

Here is an interactive table summarizing representative in vivo efficacy data from patient-derived xenograft (PDX) models:

PDX Model (Cancer Type)KRAS G12C MutationTreatmentTumor Growth Inhibition (TGI) RangeTumor Regression ObservedSource
Lung Cancer PDX PanelG12CThis compound43.6% to 124.3%4 out of 8 models researchgate.net
Colorectal Cancer PDX PanelG12CThis compound60.9% to 105.7%3 out of 9 models researchgate.net

Assessment of Central Nervous System (CNS) Penetration

Preclinical data indicates that this compound demonstrates excellent central nervous system penetration. researchgate.netonclive.commdpi.com This characteristic is particularly relevant for treating cancers that have metastasized to the brain. While some studies note that this compound's physicochemical properties, such as polar surface area (PSA), hydrogen bond donors (HBD), molecular weight (MW), and LogD, deviate from ideal characteristics typically associated with high CNS penetration compared to some other KRAS G12C inhibitors like adagrasib, preclinical animal models have shown significant penetration into the CNS. patsnap.com Specifically, in nude mice at a dose of 30 mg/kg, this compound demonstrated brain penetration, with brain Kpuu values close to those observed with adagrasib at the same dose. patsnap.com

Pharmacodynamic Markers of Target Engagement in Preclinical Systems

Pharmacodynamic studies in preclinical systems have focused on assessing the engagement of this compound with its target, KRAS G12C, and the subsequent inhibition of downstream signaling. This compound has been shown to selectively inhibit ERK phosphorylation in NCI-H358 cells, which harbor the KRAS G12C mutation. nih.gov This inhibition of ERK phosphorylation serves as a key pharmacodynamic marker, indicating that this compound successfully engages with mutated KRAS G12C and disrupts the downstream MAPK pathway signaling, which is critical for cell growth and survival. nih.govnih.gov

Based on the available preclinical data, this compound's efficacy is linked to its ability to covalently bind and inactivate KRAS G12C, leading to the suppression of key signaling pathways. The observed inhibition of ERK phosphorylation in preclinical models provides a direct measure of target engagement and the functional consequences of this compound treatment at the molecular level.

Here is a summary of key preclinical findings related to this compound:

Preclinical FindingObservationSource
KRAS G12C InhibitionPotent and selective inhibition in cellular and xenograft models. nih.gov
Downstream Pathway InhibitionInhibits phosphorylation of ERK and AKT. nih.gov
Tumor Growth InhibitionDemonstrated in lung cancer patient-derived xenograft models. nih.gov
Oral BioavailabilityHigh oral bioavailability indicated. onclive.com
CNS Penetration (Preclinical)Excellent penetration observed in preclinical studies. researchgate.netonclive.com
CNS Penetration (Preclinical Animal)Significant penetration shown in nude mice models. patsnap.com
Target Engagement Marker (ERK)Selective inhibition of ERK phosphorylation in KRAS G12C mutant cells. nih.gov

Mechanisms of Resistance to Kras G12c Inhibition: Preclinical Insights

Intrinsic Resistance Mechanisms Identified in Preclinical Models

Intrinsic resistance refers to the pre-existence of resistant cell populations or characteristics within a tumor before treatment initiation cancer.gov. Preclinical models have revealed several factors contributing to this inherent insensitivity to KRAS G12C inhibitors.

Epithelial-Mesenchymal Transition (EMT) as a Bypass Mechanism

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells acquire mesenchymal features, often associated with increased tumor invasion, metastasis, and drug resistance frontiersin.orgnih.gov. Preclinical studies have demonstrated that EMT can be a cause of both intrinsic and acquired resistance to KRAS G12C inhibitors in KRAS G12C-mutant non-small cell lung cancer (NSCLC) cancer.govnih.govaacrjournals.org. In EMT-induced cells, the PI3K pathway remains activated despite KRAS G12C inhibition, primarily regulated by the IGFR-IRS1 pathway nih.govaacrjournals.org. This sustained PI3K activation provides a bypass mechanism, allowing cells to survive and proliferate independently of the inhibited KRAS G12C signaling nih.govaacrjournals.org.

YAP Activation and Tumor Cell Insensitivity

YAP (Yes-associated protein) is a transcriptional regulator in the Hippo signaling pathway, known to be involved in organ size control and also implicated in cancer development and resistance to targeted therapies cancer.govnih.gov. Preclinical studies indicate that activated YAP plays a key role in the intrinsic, adaptive, and acquired resistance mechanisms of KRAS G12C mutant cancer cells to KRAS G12C inhibitors, often associated with a mesenchymal phenotype cancer.govnih.gov. Constitutive activation of YAP/TAZ (transcriptional coactivator with PDZ-binding motif) has been shown to confer resistance to KRAS G12C inhibitors in preclinical models nih.govjci.orgjci.org. Mechanistically, YAP/TAZ can promote resistance by protecting cells from apoptosis and activating the SLC7A5/mTORC1 axis, thereby reversing the proliferation retardation induced by KRAS G12C inhibitors nih.govjci.org. Targeting YAP/TAZ or their downstream effectors like TEAD has shown potential in overcoming this resistance in preclinical settings cancer.govaacrjournals.org.

Metabolic Reprogramming (e.g., High Oxidative Phosphorylation State)

Metabolic reprogramming is a hallmark of cancer, where tumor cells alter their metabolic pathways to support rapid growth and survival nih.govoaepublish.com. Preclinical studies suggest that metabolic alterations, such as a shift towards a high oxidative phosphorylation (OXPHOS) state, can contribute to resistance to KRAS inhibitors nih.govmdpi.com. Inhibition of mutant KRAS can induce changes in various metabolic pathways, potentially leading to the emergence of this high OXPHOS state nih.gov. This metabolic adaptation can decrease a tumor cell's dependence on the targeted oncoprotein, contributing to resistance cancer.gov.

KRAS Independence Acquired During Proliferation

Tumor cells can acquire independence from oncogenic KRAS signaling during proliferation, leading to intrinsic resistance to KRAS inhibitors nih.gov. This can occur through various mechanisms, including EMT, YAP activation, or metabolic reprogramming, as discussed above nih.gov. As tumors progress, they may shift their reliance to alternative pathways, rendering them intrinsically less sensitive to therapies specifically targeting KRAS G12C nih.gov.

Adaptive Resistance Mechanisms Through Signaling Reactivation

Adaptive resistance involves rapid, non-genetic changes in signaling networks that occur shortly after exposure to a targeted therapy, leading to a dampening of the therapeutic response cancer.gov. A major contributor to adaptive resistance to KRAS G12C inhibitors is the feedback reactivation of signaling pathways. cancer.govnih.govnih.gov.

Feedback Reactivation of Receptor Tyrosine Kinases (RTKs)

Feedback reactivation of Receptor Tyrosine Kinases (RTKs) is a prominent mechanism of adaptive resistance to KRAS G12C inhibitors frontiersin.orgfrontiersin.orgnih.govjci.org. Inhibition of KRAS G12C can lead to the disinhibition of upstream RTKs, which in turn reactivate downstream signaling pathways, such as the MAPK and PI3K pathways cancer.govfrontiersin.orgmdpi.comnih.govnih.gov. This reactivation can occur rapidly after drug exposure and helps tumor cells bypass the KRAS G12C blockade cancer.govnih.gov. Multiple RTKs, including EGFR, HER2, FGFR, and cMET, can be involved in this feedback loop, activating wild-type RAS isoforms (NRAS and HRAS) and restoring MAPK signaling frontiersin.orgmdpi.comnih.gov. This KRAS G12C-independent activation of the RAS-MAPK pathway is considered a major driver of adaptive resistance nih.gov.

Table 1: Preclinical Resistance Mechanisms to KRAS G12C Inhibition

MechanismCategoryKey CharacteristicsAssociated Pathways/Factors
Epithelial-Mesenchymal Transition (EMT)Intrinsic/AcquiredAcquisition of mesenchymal features; associated with increased invasion and resistancePI3K pathway (IGFR-IRS1), potentially YAP/TAZ
YAP ActivationIntrinsic/Adaptive/AcquiredActivation of YAP/TAZ transcriptional activitySLC7A5/mTORC1 axis, TEAD, associated with mesenchymal phenotype
Metabolic Reprogramming (High OXPHOS State)IntrinsicShift in cellular metabolism towards oxidative phosphorylationMitochondrial function, autophagy, lysosome activity
KRAS Independence Acquired During ProliferationIntrinsicReduced reliance on oncogenic KRAS signalingEMT, YAP activation, metabolic changes
Feedback Reactivation of RTKsAdaptiveUpregulation and activation of upstream receptor tyrosine kinasesMAPK pathway, PI3K pathway, wild-type RAS (NRAS, HRAS)
MET Amplification Leading to PI3K-AKT and JAK-STAT3 Pathway Activation

Amplification of the MET receptor tyrosine kinase is another documented mechanism of resistance to KRAS G12C inhibitors in preclinical settings. uni.luwikipedia.orgoup.comgoogle.com MET amplification can drive resistance by activating multiple downstream signaling cascades, notably the PI3K-AKT and JAK-STAT3 pathways. uni.luwikipedia.orgoup.comgoogle.com Activation of these pathways provides alternative survival signals that bypass the inhibited KRAS G12C. Preclinical studies have demonstrated that inhibiting MET, for example with crizotinib (B193316), can restore sensitivity to KRAS G12C inhibitors in resistant cell lines and xenograft models. wikipedia.orgwikipedia.org

Activation of PI3K-AKT-mTOR Pathway via Gain-of-Function Mutations (e.g., PIK3CA) or PTEN Loss

Alterations within the PI3K-AKT-mTOR signaling pathway are frequently observed resistance mechanisms to KRAS G12C inhibition. labsolu.cauni.luwikipedia.orgmrc.ac.ukoup.comgoogle.comnih.govscispace.com Activating mutations in genes such as PIK3CA, which encodes the catalytic subunit of PI3K, or loss of function in the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can lead to constitutive activation of the PI3K-AKT-mTOR cascade. uni.luwikipedia.orgoup.comgoogle.comgenomenon.come3s-conferences.orgtechscience.com This sustained signaling promotes cell survival and proliferation, effectively bypassing the inhibition of KRAS G12C. Preclinical data suggests that co-targeting the PI3K pathway in combination with KRAS G12C inhibition can overcome this form of resistance. labsolu.camrc.ac.uknih.gov

Nucleotide Cycling and GTP-Bound State Rebound Under Growth Factor Stimulation

KRAS G12C inhibitors primarily target the inactive, GDP-bound state of the protein. guidetomalariapharmacology.orgresearchgate.net However, KRAS proteins can cycle between the GDP-bound (inactive) and GTP-bound (active) states. guidetomalariapharmacology.orgresearchgate.net While the KRAS G12C mutation impairs intrinsic GTPase activity, oncogenic KRAS mutants can still retain a low level of intrinsic GTPase activity and slowly cycle. guidetomalariapharmacology.org Furthermore, stimulation by upstream growth factors and activation of RTKs can accelerate the conversion of KRAS G12C-GDP to KRAS G12C-GTP, reducing the pool of targetable protein and leading to a rebound in GTP-bound KRAS. guidetomalariapharmacology.orgmrc.ac.ukscispace.comresearchgate.net This dynamic nucleotide cycling and the ability of growth factors to promote the active state can contribute to reduced efficacy and the emergence of resistance to inhibitors that are specific for the inactive state. guidetomalariapharmacology.orgresearchgate.net

Acquired Resistance Mechanisms from Preclinical Studies

Acquired resistance develops during treatment and is often driven by the emergence of new genetic alterations or the selection of pre-existing resistant subclones. Preclinical studies have been instrumental in identifying common acquired resistance mechanisms to KRAS G12C inhibitors.

Secondary KRAS Mutations (e.g., G12V, G13D)

The acquisition of secondary mutations within the KRAS gene itself is a significant mechanism of acquired resistance. oup.commrc.ac.ukidrblab.netidrblab.netgoogleapis.com These mutations can occur at the G12 codon (e.g., G12D, G12V, G12W, G12R) or at other codons such as G13 (e.g., G13D) or Q61 (e.g., Q61H). oup.comidrblab.netidrblab.netgoogleapis.com Secondary mutations can confer resistance by several mechanisms, including directly interfering with inhibitor binding to the KRAS G12C protein or by altering the nucleotide cycling dynamics, favoring the active GTP-bound state. oup.comidrblab.netgoogleapis.com Preclinical models have shown that the specific secondary KRAS mutation can influence sensitivity to different KRAS G12C inhibitors. googleapis.com

Table 1: Examples of Secondary KRAS Mutations Conferring Resistance to KRAS G12C Inhibition in Preclinical Studies

KRAS Secondary MutationProposed Mechanism of ResistanceImpact on Inhibitor Binding/CyclingPreclinical Evidence Source
G12D, G12V, G12W, G12RReactivation of downstream signalingFavors GTP-bound state oup.comidrblab.netidrblab.net
G13DDecreased GTP hydrolysis, promotes GDP to GTP exchangeFavors GTP-bound state oup.comidrblab.net
Q61HAltered nucleotide exchangeFavors GTP-bound state idrblab.netidrblab.net
Y96CDisrupts switch-II pocket, prevents inhibitor bindingImpaired inhibitor binding oup.comidrblab.netgoogleapis.com
H95D, H95Q, H95RAltered inhibitor binding pocketImpaired inhibitor binding oup.comidrblab.net
R68SAltered inhibitor binding pocketImpaired inhibitor binding oup.comidrblab.net

Alterations in Upstream or Downstream Signaling Proteins (e.g., NRAS, BRAF, MEK, NF1, FGFR2)

Beyond KRAS itself, acquired resistance can also arise from alterations in genes encoding proteins that function upstream or downstream of KRAS in the signaling cascade. mrc.ac.ukoup.comidrblab.netuni-freiburg.de Mutations or amplifications in other RAS isoforms, such as NRAS, can provide alternative routes for activating downstream pathways. oup.comidrblab.net Similarly, activating mutations in downstream effectors like BRAF or MEK can render cells resistant to KRAS G12C inhibition by maintaining MAPK pathway activity independently of KRAS. mrc.ac.ukoup.comidrblab.netuni-freiburg.de Loss-of-function mutations in the tumor suppressor NF1, a negative regulator of RAS, can lead to increased wild-type RAS activity and contribute to resistance. mrc.ac.ukuni-freiburg.de Furthermore, alterations in other RTKs, such as FGFR2, have also been implicated in acquired resistance by activating compensatory signaling pathways. idrblab.net

Table 2: Examples of Alterations in Upstream/Downstream Proteins Conferring Acquired Resistance to KRAS G12C Inhibition in Preclinical Studies

Altered ProteinType of AlterationProposed Mechanism of ResistancePreclinical Evidence Source
NRASActivating MutationsAlternative RAS signaling oup.comidrblab.net
BRAFActivating MutationsConstitutive MAPK pathway activation mrc.ac.ukoup.comidrblab.netuni-freiburg.de
MEKActivating MutationsConstitutive MAPK pathway activation oup.comidrblab.netuni-freiburg.de
NF1Loss-of-Function MutationsIncreased wild-type RAS activity mrc.ac.ukuni-freiburg.de
FGFR2Alterations (e.g., fusions)Activation of compensatory signaling pathways idrblab.net

Compound and Protein Information

NamePubChem CID
Garsorasib155332312
KRASNot available
EGFR1956 (Gene)
P00533 (Protein)
METNot available
PI3KNot available
AKTNot available
JAKNot available
STAT3Not available
PIK3CA5260 (Gene)
PTENNot available
NRAS4893 (Gene)
P01111 (Protein)
BRAF673 (Gene)
P15056 (Protein)
MEKNot available
NF1Not available
FGFR22263 (Gene)
P21802 (Protein)

Oncogene Amplifications (e.g., KRAS, MYC, FGFR2)

Amplification of various oncogenes represents a significant mechanism by which cancer cells can develop resistance to KRAS G12C inhibitors. These amplifications can lead to the activation of alternative signaling pathways that bypass the blockade of mutated KRAS G12C, thereby restoring downstream signaling and promoting tumor cell survival and proliferation frontiersin.orgnih.govnih.govnih.gov.

Amplification of KRAS itself can contribute to resistance by increasing the total amount of KRAS G12C protein. frontiersin.org This can potentially saturate the inhibitor, allowing a sufficient pool of KRAS G12C to remain in the active GTP-bound state to drive signaling. frontiersin.org

Amplifications of receptor tyrosine kinases (RTKs) are also frequently observed resistance mechanisms. For instance, amplification of EGFR, MET, and FGFR2 can reactivate the RAS-MAPK signaling pathway or activate compensatory pathways like PI3K-AKT frontiersin.orgnih.govnih.govnih.gov. EGFR overexpression, for example, can sustain the activity of KRAS G12C and also activate wild-type RAS isoforms, leading to the reactivation of the RAF-MEK-ERK cascade frontiersin.org. Preclinical studies have shown that MET amplification can facilitate the conversion of RAS to its active GTP-bound state, reactivating downstream signaling, and can also activate the AKT pathway independently of RAS frontiersin.org. Similarly, FGFR2 amplification has been implicated in resistance to KRAS G12C inhibitors nih.govnih.gov.

Amplification of MYC, a potent oncogene, has also been associated with resistance to KRAS G12C inhibitors nih.govnih.gov. MYC can promote tumor immune evasion and has been shown to correlate with concurrent activation of oncogenic signaling networks frontiersin.org.

To counteract resistance driven by RTK activation, combination strategies are being explored. For example, this compound is being evaluated in a phase II trial in combination with cetuximab, an EGFR inhibitor, in patients with colorectal cancer, highlighting the clinical relevance of addressing EGFR-mediated resistance in the context of this compound treatment aacrjournals.orgnih.gov.

Role of Co-mutations in Resistance (e.g., KEAP1)

Co-occurring genetic alterations in addition to the KRAS G12C mutation can significantly impact the response to KRAS G12C inhibitors, including this compound. Mutations in tumor suppressor genes such as KEAP1 and STK11 are frequently observed alongside KRAS G12C mutations, particularly in non-small cell lung cancer (NSCLC), and have been strongly associated with poorer therapeutic responses and shorter progression-free survival with KRAS G12C inhibitor monotherapy frontiersin.orgresearchgate.netfrontiersin.orgnih.gov.

While specific detailed data on the impact of every co-mutation on this compound efficacy is still emerging, the general consensus from studies on KRAS G12C inhibitors is that these co-mutations play a critical role in shaping treatment response and contributing to primary or acquired resistance frontiersin.orgresearchgate.netfrontiersin.orgnih.gov. For instance, in a study involving another KRAS G12C inhibitor, IBI351, TP53, STK11, and KEAP1 were identified as the most common co-mutated genes with KRAS G12C, and these co-mutations were associated with poorer PFS frontiersin.org. This underscores the importance of considering the broader genomic landscape of a tumor when predicting response and developing strategies to overcome resistance to agents like this compound.

The following table summarizes key findings regarding the impact of KEAP1 and STK11 co-mutations on outcomes with a KRAS G12C inhibitor (adagrasib), illustrating the general principle relevant to the class of inhibitors including this compound:

Co-mutation StatusProgression-Free Survival (PFS)Overall Survival (OS)
KEAP1 Mutant4.1 months5.4 months
KEAP1 Wild-type9.9 months19.0 months
STK11 Mutant4.2 months9.8 months
STK11 Wild-type11.0 monthsNot Reached

Note: Data derived from studies on adagrasib, illustrating the impact of these co-mutations on KRAS G12C inhibitor efficacy in general. nih.gov

Preclinical Combination Therapeutic Strategies for Garsorasib

Rationale for Combination Therapy to Overcome Resistance and Enhance Efficacy

Despite the clinical activity shown by KRAS G12C inhibitors like garsorasib, the emergence of drug resistance remains a significant challenge, often occurring relatively early after treatment initiation. researchgate.netfrontiersin.orgtouchoncology.com Resistance mechanisms are multifaceted and can involve the reactivation of the RAS-MAPK pathway or the activation of compensatory signaling pathways such as the PI3K-AKT-mTOR pathway. touchoncology.comfrontiersin.orgfrontiersin.org

One key mechanism of resistance involves the activation of receptor tyrosine kinases (RTKs), including EGFR, MET, and RET, or oncogenic fusions, which restore RAS-MAPK signaling. frontiersin.org Additionally, KRAS G12C amplification can lead to oncogene overload, saturating the inhibitor and allowing the RAS-MAPK pathway to remain active. frontiersin.org Activation of the PI3K-AKT-mTOR pathway, driven by alterations like PIK3CA mutations or PTEN loss, provides alternative survival mechanisms for tumor cells. frontiersin.org

Combining KRAS G12C inhibitors with agents targeting these alternative or reactivated pathways is a rational strategy to overcome resistance and achieve more profound and durable antitumor responses. touchoncology.comresearchgate.netresearchgate.net Preclinical studies have indicated that such combinations can block these compensatory pathways and significantly delay the development of resistance. frontiersin.org

Combinations Targeting the RAS-MAPK Pathway

Given that the RAS-MAPK pathway is a central driver in KRAS-mutated cancers and can be reactivated as a resistance mechanism, combinations targeting different nodes within this pathway are being investigated. touchoncology.comfrontiersin.org

Synergy with MEK Inhibitors

Preclinical evidence suggests a synergistic effect when combining MEK inhibitors with KRAS G12C inhibitors. frontiersin.orgnih.gov MEK is a kinase downstream of KRAS in the MAPK pathway. Inhibiting both KRAS G12C and MEK can lead to more effective suppression of downstream signaling. Studies have shown that combining this compound with a MEK inhibitor demonstrates stronger potency on tumor growth inhibition or regression compared to this compound alone in xenograft tumor models. researchgate.net

Synergy with SHP2 Inhibitors

SHP2 is a protein tyrosine phosphatase that acts upstream of RAS and is involved in RTK signaling to the RAS pathway. touchoncology.comnih.govbiorxiv.org Inhibiting SHP2 can reduce the activation of RAS, including mutant KRAS G12C, by promoting its inactive GDP-bound state, which is the target of this compound. biorxiv.org Preclinical studies combining KRAS G12C inhibitors with SHP2 inhibitors have shown enhanced antitumor activity and overcome feedback reactivation across different RTKs. touchoncology.comtandfonline.comonclive.com The combination of this compound with a SHP2 inhibitor has shown stronger potency on tumor growth inhibition or regression compared to this compound alone in xenograft tumor models. researchgate.net

Preclinical Rationale for SOS1 Inhibitor Combinations

SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the activation of RAS by promoting the exchange of GDP for GTP. touchoncology.comfrontiersin.orgbiorxiv.org Inhibiting SOS1 can reduce the levels of active, GTP-bound KRAS. biorxiv.org Preclinical evidence suggests that combining SOS1 inhibitors with KRAS G12C inhibitors can enhance and extend the antitumor response by further reducing RAS-GTP levels and downregulating downstream MAPK pathway biomarkers. nih.gov This combination strategy addresses both intrinsic and acquired resistance mechanisms. nih.gov

Combinations Targeting PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another critical signaling cascade frequently activated in cancer and can serve as a bypass mechanism leading to resistance to KRAS G12C inhibition. nih.govtouchoncology.comfrontiersin.orgmdpi.com Targeting this pathway in combination with KRAS G12C inhibition is a rational approach to improve efficacy. biorxiv.orgbiorxiv.org

Preclinical Studies with mTOR Inhibitors

Preclinical studies have explored the combination of KRAS G12C inhibitors with inhibitors of the PI3K-AKT-mTOR pathway, including mTOR inhibitors. frontiersin.orgbiorxiv.orgbiorxiv.org Simultaneous inhibition of both the RAS-MAPK and PI3K-AKT-mTOR pathways has demonstrated greater efficacy than targeting a single pathway in preclinical models. biorxiv.orgbiorxiv.orgplos.org Studies have found that combining agents like ARS-1620 (another KRAS G12C inhibitor) with mTOR inhibitors effectively inhibits tumor growth in preclinical models. frontiersin.orgnih.gov

While specific detailed preclinical data tables for this compound in combination with mTOR inhibitors were not extensively available in the provided context, the rationale for this combination is strongly supported by studies with other KRAS G12C inhibitors and the understanding of compensatory pathway activation. frontiersin.orgbiorxiv.orgmdpi.combiorxiv.org

Preclinical Combination Study Data (Illustrative Example based on search results for KRAS G12C inhibitors):

Combination PartnerPreclinical ModelObserved EffectSource Type
MEK InhibitorXenograft modelsStronger tumor growth inhibition/regression vs. monotherapyResearch Article researchgate.net
SHP2 InhibitorXenograft modelsStronger tumor growth inhibition/regression vs. monotherapyResearch Article researchgate.net
SHP2 InhibitorTumor spheroidsAdditive and synergistic responsesPreprint biorxiv.org
SOS1 InhibitorNSCLC and CRC modelsEnhanced potency and duration of anti-tumor responseResearch Article nih.gov
mTOR InhibitorTumor models (with ARS-1620)Effective tumor growth inhibitionResearch Article frontiersin.orgnih.gov
PI3K/AKT/mTOR InhibitorsTumor spheroids (with sotorasib (B605408) or SHP2/SOS1 inhibitors)Additive and synergistic activitiesPreprint biorxiv.orgbiorxiv.org

Combinations with Receptor Tyrosine Kinase (RTK) Inhibitors

Activation of receptor tyrosine kinases (RTKs) is a significant mechanism of acquired resistance to KRAS G12C inhibitors, as it can reactivate downstream signaling pathways like the RAS-MAPK pathway. nih.gov Combining KRAS G12C inhibitors with agents targeting these RTKs is a rational strategy to potentially improve therapeutic outcomes.

Synergy with Anti-EGFR Antibodies (e.g., Cetuximab) in Preclinical Models

Preclinical evidence suggests that cancer cells can develop resistance to KRAS G12C inhibition by upregulating EGFR activity. ascopost.com EGFR can drive tumor growth through the same molecular pathway that includes KRAS. ascopost.com Combining a KRAS G12C inhibitor with an EGFR inhibitor has shown the potential to mitigate this adaptive resistance in preclinical work. ascopost.com

Combination with MET Inhibitors (e.g., Crizotinib) to Restore Sensitivity

MET amplification has been identified as a mechanism of acquired resistance to KRAS G12C inhibitors in NSCLC. nih.gov MET activation through amplification can reinforce RAS cycling and activate downstream signaling pathways, including both the RAS-MAPK and PI3K-AKT pathways. nih.govresearchgate.net Preclinical studies have shown that inhibiting MET can restore sensitivity to KRAS G12C inhibitors. nih.govresearchgate.net For example, the MET inhibitor crizotinib (B193316) effectively suppressed the RAS-MEK-ERK and AKT signaling pathways, restoring sensitivity to a KRAS G12C inhibitor and achieving tumor regression in resistant xenograft models. nih.gov This underscores the therapeutic potential of combining MET and KRAS G12C inhibitors for MET-amplified, KRAS G12C-mutated NSCLC. nih.gov

Synergistic Anti-Cancer Effect with Focal Adhesion Kinase (FAK) Inhibitors (e.g., Ifebemtinib)

Preclinical data have indicated that ifebemtinib (B10854425) (IN10018), a highly potent and selective oral inhibitor of focal adhesion kinase (FAK), in combination with KRAS G12C inhibitors, demonstrates a synergistic anti-cancer effect in multiple KRAS G12C mutant cancer models. ascopubs.orgresearchgate.net This synergistic effect provides a rationale for evaluating the combination of ifebemtinib and this compound in solid tumors with KRAS G12C mutations. ascopubs.orgresearchgate.net

Table 1: Preliminary Efficacy of Ifebemtinib + this compound in KRAS G12C-Mutant NSCLC (≥ 3 months FU) ascopubs.orgresearchgate.net

Response CategoryNumber of Subjects (N=16)Percentage (%)95% Confidence Interval
Partial Response (PR)1487.556.6, 96.2
Stable Disease (SD)16.3-
Progressive Disease (PD)16.3-
Overall Response Rate (ORR)-87.556.6, 96.2
Disease Control Rate (DCR)-93.863.6, 98.5

Table 2: Efficacy of Ifebemtinib + this compound vs. This compound Monotherapy in Previously Treated KRAS G12C-Mutant CRC firstwordpharma.com

EndpointIfebemtinib + this compound (N=18)This compound Monotherapy (N=18)
ORR44.4%16.7%
DCR100.0%77.8%
mPFS (months)7.74.0
mOSNot yet reachedEarly separation observed

Rationale for Combination with Immunomodulatory Agents in Preclinical Context

KRAS mutations can impair tumor-infiltrating T cell function and contribute to an immunosuppressive tumor microenvironment. researchgate.netfrontiersin.org This provides a rationale for combining KRAS G12C inhibitors with immunomodulatory agents to potentially enhance anti-tumor immunity.

Impact on Tumor Microenvironment and Immune Cell Function (e.g., CD8+ T cells) in Preclinical Models

KRAS G12C inhibitors may modulate immune cell function by altering the tumor microenvironment. frontiersin.org Preclinical studies with other KRAS G12C inhibitors, such as AMG 510, have shown a reduction in tumor-infiltrating immunosuppressive cells and an enhancement in the infiltration and activity of antigen-presenting cells and CD8+ T cells, thereby activating adaptive anti-tumor immunity. frontiersin.org Specifically, treatment resulted in a significant increase in total CD3+ T cells and CD8+ T cells accompanied by enhanced infiltration of macrophages. frontiersin.org

Drug Discovery and Preclinical Development of Garsorasib

Evolution of Direct KRAS G12C Inhibitors from Early Tool Compounds (e.g., ARS-853, ARS-1620)

The journey to clinically effective KRAS G12C inhibitors began with the discovery of an allosteric binding pocket, termed the Switch-II pocket, which is uniquely present in the mutant KRAS G12C protein. This pocket enabled the design of small molecules that could covalently bind to the mutant cysteine-12 residue, trapping the protein in its inactive, GDP-bound state.

Early pioneering compounds, or "tool compounds," such as ARS-853, were instrumental in validating this therapeutic strategy. ARS-853 was one of the first inhibitors to demonstrate the ability to selectively target KRAS G12C in cells. nih.govresearchgate.net It worked by forming a covalent bond with the cysteine residue, which extended into the Switch-II region. researchgate.net However, the therapeutic potential of ARS-853 was limited by significant pharmacological drawbacks, including poor metabolic stability in plasma and low oral bioavailability (F <2% in mice), which prevented its further clinical development. researchgate.net

Building on the lessons learned from ARS-853, researchers identified and addressed its metabolic liabilities. This led to the development of second-generation inhibitors, most notably ARS-1620. By replacing the flexible linker in the ARS-853 series with a more rigid quinazoline (B50416) core, ARS-1620 exhibited substantially improved properties. nih.govnih.gov It demonstrated a tenfold increase in the rate of covalent modification of KRAS G12C compared to ARS-853 and a corresponding improvement in cellular potency. nih.govnih.gov Crucially, ARS-1620 possessed superior drug-like characteristics, including excellent oral bioavailability (F > 60% in mice) and sufficient plasma stability, allowing it to demonstrate significant tumor growth inhibition in in vivo xenograft models. nih.govnih.gov ARS-1620 thus represented a key milestone, proving that a potent and orally active KRAS G12C inhibitor was achievable and paving the way for the development of clinical candidates like Garsorasib.

CompoundCellular Potency (IC50 in H358 cells)Oral Bioavailability (F%) in miceKey Feature/Limitation
ARS-853 1700 nM nih.gov<2% researchgate.netFirst tool compound; poor stability and bioavailability. researchgate.netnih.gov
ARS-1620 120 nM nih.gov>60% nih.govnih.govSecond-generation; improved potency and oral bioavailability. nih.govnih.gov

Rational Design and Identification of this compound (D-1553)

This compound (D-1553) is a novel, orally bioavailable, and highly selective KRAS G12C inhibitor developed through a rational, structure-based drug design approach. inventisbio.com The development process leveraged the accumulated knowledge of the KRAS G12C target structure and the successes and failures of earlier inhibitors. The primary goal was to create a compound with optimized potency, selectivity, and pharmacokinetic properties suitable for clinical use.

The identification of this compound involved designing a molecule that could effectively and irreversibly bind to the cysteine-12 residue within the allele-specific Switch-II pocket of the KRAS G12C protein. inventisbio.comnih.gov This covalent interaction is designed to lock the oncoprotein in its inactive GDP-bound conformation, thereby inhibiting downstream signaling pathways, such as the RAS-MEK pathway, that drive abnormal cell growth. nih.gov Preclinical studies confirmed this mechanism, showing that D-1553 selectively inhibits ERK phosphorylation in cancer cell lines harboring the KRAS G12C mutation. nih.gov The resulting molecule, this compound, emerged as a potent and selective clinical candidate. selleckchem.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Activity

While specific, detailed SAR studies for this compound are proprietary, the final structure reflects a highly optimized molecule designed for potent and selective interaction with the KRAS G12C target. The design incorporates key chemical features essential for high-affinity binding and covalent modification. A co-crystal structure of D-1553 bound to the KRAS G12C protein confirms its engagement with the target in the intended manner. researchgate.net The optimization process would have systematically modified different parts of the chemical scaffold to enhance several key parameters:

Potency: Modifications were made to maximize the non-covalent binding affinity within the Switch-II pocket and to ensure the reactive group was perfectly positioned to form a covalent bond with Cysteine-12.

Selectivity: The molecule was refined to ensure it fits precisely into the unique pocket of the G12C mutant, thereby avoiding interaction with wild-type KRAS or other proteins and minimizing potential off-target effects.

Drug-like Properties: The chemical structure was tuned to achieve good oral bioavailability, metabolic stability, and other pharmacokinetic properties necessary for an effective oral medication.

Preclinical comparisons show that these optimization efforts were successful, with D-1553 demonstrating inhibitory potency in cellular assays that was slightly superior to other known inhibitors, sotorasib (B605408) and adagrasib. researchgate.net

Preclinical Characterization of this compound's Drug-like Properties Relevant to Efficacy

This compound (D-1553) has undergone extensive preclinical characterization, which has demonstrated its potential as a powerful and effective therapeutic agent. Studies have confirmed its high potency, selectivity, and favorable drug-like properties.

In cellular assays, D-1553 selectively inhibited the proliferation of multiple cancer cell lines with the KRAS G12C mutation, while having minimal effect on cells with wild-type KRAS or other KRAS mutations. researchgate.net Its potency was found to be slightly superior to that of sotorasib and adagrasib in these preclinical models. researchgate.net

In Vitro Cellular Proliferation (IC50 Values)

Cell Line KRAS Status D-1553 IC50 (nM) Sotorasib IC50 (nM) Adagrasib IC50 (nM)
NCI-H358 G12C 4.3 6.8 13.5
MIA PaCa-2 G12C 1.8 3.5 4.6
NCI-H2122 G12C 2.5 4.2 7.9
SW-1573 G12C 3.4 5.5 9.7
A549 G12S >1000 >1000 >1000
HCT116 G13D >1000 >1000 >1000

Data derived from preclinical studies. researchgate.net

Furthermore, this compound was designed as an oral agent, and its pharmacokinetic properties have been evaluated. A study in healthy subjects concluded that a high-fat meal has no clinically significant impact on the bioavailability of D-1553, suggesting it can be administered with or without food. nih.govresearchgate.net Preclinical studies also highlighted its ability to effectively penetrate the central nervous system. researchgate.net

In vivo studies using xenograft tumor models have confirmed the potent anti-tumor activity of this compound. When administered orally, D-1553 led to partial or complete tumor regression across a panel of patient-derived xenograft (PDX) models. researchgate.netresearchgate.net These preclinical findings demonstrated strong tumor growth inhibition and supported the advancement of this compound into clinical trials for patients with solid tumors harboring the KRAS G12C mutation. nih.govresearchgate.net

Biomarker Discovery and Validation in Preclinical Research for Garsorasib

Identification of Novel Predictive Biomarkers for Garsorasib Response in Preclinical Models

Identifying predictive biomarkers for this compound response in preclinical models is essential for understanding which tumors are most likely to respond to treatment and for developing strategies to overcome potential resistance. Preclinical studies evaluating the antitumor activity of this compound (also known as D-1553) have been conducted in KRAS G12C-mutated cancer cell lines and xenograft models. frontiersin.orgresearchgate.net These studies have demonstrated the selective and potent activity of this compound against the mutated GDP-bound KRAS G12C protein. frontiersin.orgresearchgate.net

While specific novel predictive biomarkers confirmed solely for this compound in preclinical models were not extensively detailed in the search results, research in the broader context of KRAS G12C inhibitors highlights common mechanisms of resistance and potential predictive markers. Resistance to KRAS G12C inhibition in preclinical models has been associated with low allele frequency hotspot mutations in other RAS family members (e.g., KRAS G12V or G13D, NRAS Q61K or G13R, MRAS Q71R) and/or BRAF (e.g., BRAF G596R). researchgate.net These secondary mutations can bypass the inhibition of KRAS G12C and reactivate downstream signaling pathways. researchgate.net Additionally, activation of compensatory signaling pathways, such as the PI3K-AKT-mTOR pathway, driven by alterations like PIK3CA mutations or PTEN loss, has been identified as a mechanism of resistance to KRAS G12C inhibitors in preclinical studies. frontiersin.org RTK activation and compensatory signaling through wild-type RAS isoforms (HRAS/NRAS) have also been observed in preclinical models as a resistance mechanism, leading to the reactivation of the RAF-MEK-ERK cascade. frontiersin.org

These findings from preclinical research with KRAS G12C inhibitors, including this compound, generate hypotheses for potential predictive biomarkers related to the presence of these co-mutations or the activation of bypass pathways. frontiersin.orgresearchgate.net

Validation of Biomarkers Using In Vitro and In Vivo Preclinical Samples (e.g., PDX)

Validation of potential biomarkers identified in initial preclinical studies is a critical step to ensure their reliability and relevance. This often involves using a range of in vitro and in vivo preclinical models, including cell lines, xenografts, and patient-derived xenograft (PDX) models. crownbio.comcrownbio.com

In vitro studies with this compound have shown selective inhibition of cell viability in multiple KRAS G12C cell lines and selective inhibition of ERK phosphorylation in NCI-H358 cells, which harbor the KRAS G12C mutation. frontiersin.orgresearchgate.net These in vitro data can be used to inform and guide in vivo studies for more robust validation of biomarkers. crownbio.com

In vivo studies using xenograft models have demonstrated strong tumor growth inhibition by this compound. researchgate.netresearchgate.netonclive.com PDX models are particularly valuable for biomarker validation as they are designed to replicate the clinical diversity observed in patient populations and can maintain the characteristics of the original tumor, including its molecular features and heterogeneity. crownbio.comcrownbio.comcrownbio.com While specific details on this compound biomarker validation using PDX models were not extensively available in the search results, the use of PDX models is a standard practice in preclinical biomarker validation for targeted therapies like KRAS inhibitors. crownbio.comcrownbio.comcrownbio.com For instance, studies with other KRAS G12C inhibitors have utilized PDX models to evaluate genomic correlations with efficacy and identify resistance mechanisms. researchgate.netcrownbio.com

Validating biomarkers at the end of in vitro and in vivo efficacy studies can help confirm the correlation between the biomarker and the drug's mechanism of action, as well as determine its predictive value for response or non-response. crownbio.com

Future Directions in Preclinical Research for Garsorasib and Kras G12c Inhibition

Elucidating Undiscovered or Complex Resistance Mechanisms

Despite the initial success of KRAS G12C inhibitors like garsorasib, the emergence of acquired resistance limits the durability of response. nih.govmdpi.comnih.govwuxibiology.com Preclinical research is crucial for understanding the diverse and often complex mechanisms underlying this resistance. Studies have indicated that resistance can arise from various factors, including reactivation of multiple MAPK effectors both upstream and downstream of RAS, disinhibition of cell-cycle transition, and defects in immunity. nih.gov

Bypass signaling is a frequently identified mechanism where tumor cells overcome KRAS blockade by reactivating the RTK-KRAS-MAPK cascade. nih.gov This can involve feedback activation of upstream or downstream mediators. nih.gov Preclinical studies have hinted at multiple possible mechanisms, including innate, acquired, and adaptive tumor responses. nih.gov These resistance mechanisms appear to be tissue-specific, with colorectal cancer often developing resistance through activation of upstream EGFR, while non-small cell lung cancer (NSCLC) can utilize multiple mechanisms depending on co-occurring alterations. nih.gov

Genetic alterations contributing to resistance observed in preclinical models and patient samples include secondary mutations in KRAS (such as G12V or G13D), NRAS (Q61K or G13R), MRAS (Q71R), and BRAF (G596R). researchgate.net These secondary mutations can bypass inhibition without affecting target inactivation. researchgate.net Additionally, KRAS G12C amplification has been identified as a resistance mechanism by saturating inhibitors through oncogene overload. frontiersin.org Beyond the MAPK pathway, resistance can involve the activation of the PI3K-AKT-mTOR pathway, driven by alterations like PIK3CA mutations or PTEN loss. frontiersin.org EMT (epithelial-mesenchymal transition) has also been linked to resistance, often in conjunction with increased PI3K/AKT signaling due to upregulated IGFR signaling and subsequent increased MAPK signaling via FGFR. nih.gov

Future preclinical research aims to fully elucidate these complex mechanisms, including the role of transcriptional remodeling, which has been observed in preclinical models and patient samples as an alternative pathway to drug resistance. ascopubs.org Understanding these diverse resistance pathways is essential for developing strategies to overcome them and improve long-term outcomes. nih.govmdpi.com

Development of Next-Generation KRAS Inhibitors with Enhanced Properties

The limitations of first-generation KRAS G12C inhibitors, primarily the development of resistance and the need for improved efficacy, are driving the development of next-generation inhibitors. wuxibiology.comglobenewswire.combusinesswire.comnih.gov These newer compounds are designed with enhanced properties to potentially overcome the shortcomings of existing therapies. globenewswire.com

One promising direction is the design of inhibitors that can bind to both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS G12C. globenewswire.comnih.gov Standard inhibitors like sotorasib (B605408) and adagrasib primarily trap KRAS G12C in the inactive GDP-bound state. ascopubs.orgaacrjournals.orgascopubs.org Next-generation inhibitors, such as BBO-8520, which covalently binds to both states, aim for more profound tumor responses and delayed resistance. globenewswire.com Another example, D3S-001, is designed for rapid and complete target engagement, effectively depleting active KRAS mutated protein. businesswire.comaacrjournals.org Preclinical studies have shown that D3S-001 can induce tumor regression in xenograft models resistant to sotorasib and adagrasib. aacrjournals.org

The rational design of next-generation inhibitors also considers overcoming specific resistance mutations. For instance, the novel active-state KRAS G12C inhibitor RM-018 has shown the ability to overcome resistance conferred by the KRAS Y96D mutation, which affects the switch-II pocket where inactive-state inhibitors bind. aacrjournals.org This highlights the potential for developing inhibitors with distinct binding mechanisms to address acquired resistance. aacrjournals.org

Preclinical evaluation of these next-generation inhibitors focuses on demonstrating improved potency, more complete target engagement, and the ability to overcome known resistance mechanisms compared to first-generation compounds. globenewswire.combusinesswire.comaacrjournals.org

Exploration of Novel Preclinical Combination Strategies and Rationales

Given that monotherapy with KRAS G12C inhibitors often leads to acquired resistance, preclinical research is heavily focused on exploring rational combination strategies to enhance efficacy and prolong response duration. nih.govnih.govwuxibiology.compatsnap.comfrontiersin.orgmusechem.com The rationale behind these combinations is often to mitigate compensatory pathway activation that occurs upon KRAS inhibition. patsnap.com

Several combination approaches are being investigated in preclinical models:

Inhibitors of the RTK-RAS-MAPK Pathway: Combining KRAS G12C inhibitors with inhibitors targeting upstream receptor tyrosine kinases (RTKs) like EGFR and MET, or downstream effectors such as SHP2, MEK, and ERK, is a key strategy. frontiersin.orgpatsnap.comfrontiersin.orgmusechem.comnih.gov Preclinical studies have shown that co-targeting SHP2 can enhance the antitumor activity of KRAS G12C inhibitors and delay resistance. patsnap.combiorxiv.orgnih.govresearchgate.net Combinations with MEK inhibitors have also shown synergistic anti-tumor effects in preclinical models. ascopubs.orgtouchoncology.com

Cell Cycle Regulators: Combining KRAS G12C inhibitors with inhibitors of cell cycle regulators like CDK4/6 is being explored, particularly in models with CDKN2A alterations. ascopubs.orgnih.gov

Immunotherapy: Preclinical studies suggest that KRAS inhibition may create a more immunogenic tumor microenvironment, making combinations with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) a promising avenue. frontiersin.orgmusechem.combiorxiv.orgresearchgate.net In immune-competent mouse models, combinations with immune checkpoint inhibitors have produced durable curative outcomes. frontiersin.org

Other Targets: Preclinical data also support combinations with inhibitors targeting YAP/TAZ-TEAD, FAK, and farnesyltransferase inhibitors (FTIs). frontiersin.orgnih.gov FTIs, such as KO-2806, have shown in preclinical models to deepen signaling inhibition at multiple nodes and induce tumor regressions when combined with KRAS G12C inhibitors. kuraoncology.com

Chemotherapy: Combinations with cytotoxic agents are also under preclinical investigation. ascopubs.orgpatsnap.comfrontiersin.org

The preclinical rationale for these combinations is to simultaneously block multiple pathways essential for tumor growth and survival, thereby preventing or overcoming resistance mechanisms. patsnap.comfrontiersin.org Data from preclinical studies guide the selection of promising combinations for clinical evaluation. nih.govascopubs.orgfrontiersin.org

Preclinical Combination Study Examples:

Inhibitor 1 (KRAS G12C)Inhibitor 2Preclinical FindingSource
MRTX-1257 or AMG-510SHP2 inhibitorSynergistic in vitro growth inhibition. biorxiv.orgnih.gov biorxiv.orgnih.gov
MRTX-849SHP2 inhibitorYielded tumor shrinkage in orthotopic models. biorxiv.orgnih.gov biorxiv.orgnih.gov
AdagrasibKO-2806 (FTI)Deepened signaling inhibition, induced tumor regressions in CDX/PDX models. kuraoncology.com kuraoncology.com
SotorasibTrametinib (MEK)Synergistic anti-tumor effect in NSCLC cell lines. touchoncology.com touchoncology.com
JDQ443TNO155 (SHP2)Enhanced antitumor activity and delayed resistance in xenografts. ascopubs.org ascopubs.org
D-1553 (this compound)Ifebemtinib (B10854425)Synergistic anti-cancer effect in multiple KRAS G12C mutant cancer models. ascopubs.org ascopubs.org
SotorasibAnti-PD-1Produced durable curative outcomes in immune-competent mice when combined. frontiersin.org frontiersin.org

Advancements in Preclinical Models for Translational Research and Predictive Capacity

The development and utilization of advanced preclinical models are critical for accurately simulating human disease, evaluating novel inhibitors and combinations, and improving the translational potential of research findings. aacrjournals.orgbiorxiv.orgnih.govfigshare.com

Traditional xenograft models, while useful, often lack a functional immune system, which is increasingly recognized as important in the response to KRAS G12C inhibitors. biorxiv.orgnih.gov To address this, novel murine KRAS G12C-driven lung cancer cell lines and genetically engineered mouse models (GEMMs) are being developed. aacrjournals.orgbiorxiv.orgnih.govnih.govfigshare.com These models allow for the study of primary tumor formation and progression in an immune-competent setting, better mirroring the complex tumor microenvironment in patients. aacrjournals.org

Patient-derived xenograft (PDX) models, derived directly from patient tumors, are also valuable tools as they retain many of the characteristics of the original human tumor, including heterogeneity and stromal components. wuxibiology.comkuraoncology.com Resistant PDX models are being established by prolonged treatment with existing KRAS G12C inhibitors to serve as tools for evaluating new inhibitors and combination strategies aimed at overcoming acquired resistance. wuxibiology.com

Furthermore, preclinical frameworks incorporating translational, non-invasive imaging modalities like CT and PET are being utilized to study in vivo pharmacokinetic/pharmacodynamic (PK/PD) relationships and antitumor efficacy in a more clinically relevant manner. aacrjournals.orgnih.govfigshare.com Quantitative systems pharmacology (QSP) models are also being developed to quantitatively assess single-agent and combination pharmacodynamic effects observed in preclinical settings, helping to reveal potential mechanisms of enhanced activity and enabling translation to clinical dosing regimens. researchgate.net

These advancements in preclinical models, including immune-competent GEMMs, diverse PDX panels (including resistant models), and the integration of advanced imaging and computational modeling, are essential for accelerating the development of more effective KRAS G12C targeted therapies, including this compound, and improving the prediction of clinical responses. aacrjournals.orgwuxibiology.combiorxiv.orgnih.govresearchgate.netnih.govfigshare.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.